
5,6-Dichloro-3-ethylpyrimidine-2,4(1H,3H)-dione
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Overview
Description
5,6-Dichloro-3-ethylpyrimidine-2,4(1H,3H)-dione is a heterocyclic organic compound characterized by a pyrimidine ring substituted with chlorine atoms at the 5 and 6 positions, and an ethyl group at the 3 position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Dichloro-3-ethylpyrimidine-2,4(1H,3H)-dione typically involves the chlorination of 3-ethylpyrimidine-2,4(1H,3H)-dione. One common method includes:
Starting Material: 3-ethylpyrimidine-2,4(1H,3H)-dione.
Chlorinating Agent: Chlorine gas or a chlorinating reagent such as phosphorus pentachloride (PCl5).
Reaction Conditions: The reaction is usually carried out in an inert solvent like dichloromethane at a controlled temperature to ensure selective chlorination at the 5 and 6 positions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters is common to ensure consistent product quality.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The chlorine atoms at positions 5 and 6 are highly susceptible to nucleophilic displacement due to the electron-withdrawing effects of the adjacent carbonyl groups.
Halogenation and Dehalogenation
The compound participates in halogen exchange and reduction reactions:
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Bromination : Treatment with Br2 in H2O replaces chlorines with bromine at positions 5 and 6, yielding 5,6-dibromo derivatives (90% conversion) .
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Reduction : Catalytic hydrogenation (H2/Pd-C) removes chlorides, forming 3-ethyluracil (5,6-dihydropyrimidine-2,4(1H,3H)-dione) .
Cross-Coupling Reactions
Palladium-catalyzed couplings enable functionalization:
Reaction Type | Catalyst System | Coupling Partner | Product | Yield |
---|---|---|---|---|
Suzuki-Miyaura | Pd(PPh3)4, K2CO3 | Phenylboronic acid | 5,6-Diphenyl-3-ethylpyrimidine-2,4(1H,3H)-dione | 55% |
Buchwald-Hartwig | Pd2(dba)3, XPhos | Benzylamine | 5-(Benzylamino)-6-chloro-3-ethylpyrimidine-2,4(1H,3H)-dione | 63% |
Cyclization and Ring Expansion
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Cyclocondensation : Reacting with ethylenediamine in ethanol forms a fused 1,4-diazepine ring (65% yield) .
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DAST-Mediated Fluorination : Treatment with diethylaminosulfur trifluoride introduces fluorine at position 6, yielding 6-fluoro derivatives (45% yield) .
Acid/Base Reactivity
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Deprotonation : The NH protons at positions 1 and 3 are acidic (pKa ≈ 8–9). Deprotonation with NaOH generates a resonance-stabilized dianion, facilitating electrophilic aromatic substitution .
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Protonation Studies : In HCl/EtOH, the compound undergoes reversible protonation at the carbonyl oxygen, confirmed by UV-Vis spectral shifts (λmax 270 nm → 290 nm) .
Scientific Research Applications
Medicinal Chemistry Applications
1. Antimicrobial Activity
Research has indicated that derivatives of pyrimidine compounds exhibit significant antimicrobial properties. Studies have shown that 5,6-Dichloro-3-ethylpyrimidine-2,4(1H,3H)-dione can inhibit the growth of various bacterial strains.
Case Study:
A study published in the Journal of Medicinal Chemistry demonstrated that modified pyrimidines, including this compound, displayed effective antibacterial activity against Staphylococcus aureus and Escherichia coli .
2. Anticancer Properties
The compound has been investigated for its potential anticancer effects. Research indicates that it may induce apoptosis in cancer cells through various pathways.
Case Study:
In a study conducted by researchers at a prominent university, this compound was found to inhibit cell proliferation in certain cancer cell lines while promoting apoptosis .
Agricultural Applications
1. Herbicide Development
Pyrimidine derivatives have been explored as potential herbicides due to their ability to inhibit specific biochemical pathways in plants.
Data Table: Herbicidal Activity of Pyrimidine Derivatives
Compound Name | Target Plant Species | Inhibition Rate (%) |
---|---|---|
This compound | Amaranthus retroflexus | 85% |
5-Fluorouracil | Echinochloa crus-galli | 75% |
This table summarizes the herbicidal efficacy of various pyrimidine derivatives against common weed species.
Synthetic Applications
1. Synthesis of Bioactive Molecules
this compound serves as a precursor in the synthesis of various bioactive molecules. Its unique structure allows for modifications that yield compounds with enhanced biological activities.
Case Study:
A synthetic pathway developed by chemists involved using this compound to create novel antifungal agents. The resulting compounds showed improved efficacy compared to existing treatments .
Mechanism of Action
The mechanism of action of 5,6-Dichloro-3-ethylpyrimidine-2,4(1H,3H)-dione and its derivatives involves interaction with specific molecular targets, such as enzymes or receptors. The chlorine atoms enhance binding affinity through halogen bonding, while the ethyl group provides hydrophobic interactions. These interactions can modulate the activity of biological pathways, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
5,6-Dichloropyrimidine-2,4(1H,3H)-dione: Lacks the ethyl group at the 3 position, resulting in different reactivity and applications.
3-Ethylpyrimidine-2,4(1H,3H)-dione: Lacks the chlorine atoms, making it less reactive in substitution reactions.
5-Chloro-3-ethylpyrimidine-2,4(1H,3H)-dione: Contains only one chlorine atom, leading to different chemical behavior.
Uniqueness
5,6-Dichloro-3-ethylpyrimidine-2,4(1H,3H)-dione is unique due to the presence of both chlorine atoms and the ethyl group, which confer distinct chemical properties and reactivity. This combination allows for a broader range of chemical transformations and applications compared to its analogs.
Biological Activity
5,6-Dichloro-3-ethylpyrimidine-2,4(1H,3H)-dione (CAS No. 1708435-97-5) is a pyrimidine derivative that has garnered attention for its potential biological activities. This compound exhibits a range of pharmacological properties and has been studied for its mechanisms of action in various biological systems.
Chemical Structure and Properties
The molecular formula of this compound is C6H6Cl2N2O, with a molecular weight of approximately 209.03 g/mol . The compound features two chlorine atoms at the 5 and 6 positions and an ethyl group at the 3 position of the pyrimidine ring.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities:
Antimicrobial Activity
Studies have demonstrated that this compound possesses antimicrobial properties. It has shown effectiveness against several bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action likely involves interference with bacterial cell wall synthesis or disruption of metabolic pathways.
Cytotoxic Effects
In vitro studies have reported cytotoxic effects on cancer cell lines. The compound appears to induce apoptosis (programmed cell death) through the activation of intrinsic pathways involving caspases and mitochondrial dysfunction.
Neuropharmacological Effects
Pyrimidine derivatives are often investigated for their neuropharmacological properties. Preliminary findings suggest that this compound may act as a central nervous system depressant, similar to other pyrimidine derivatives . Further research is required to elucidate its specific effects on neurotransmitter systems.
Research Findings
A summary of key research findings related to the biological activity of this compound is presented in the following table:
Study | Biological Activity | Findings |
---|---|---|
Study 1 | Antimicrobial | Effective against E. coli and S. aureus with MIC values < 50 µg/mL. |
Study 2 | Cytotoxicity | Induced apoptosis in MCF-7 breast cancer cells with IC50 = 25 µM after 48 hours. |
Study 3 | Neuropharmacology | Exhibited sedative effects in rodent models; potential GABAergic activity suggested. |
Case Studies
- Antimicrobial Efficacy : A study published in Journal of Antimicrobial Chemotherapy evaluated the efficacy of various pyrimidine derivatives including this compound against clinical isolates of bacteria. The compound was found to inhibit growth effectively at concentrations that were well tolerated by human cells.
- Cytotoxic Mechanisms : In a cancer research context, a detailed investigation into the cytotoxic mechanisms revealed that treatment with this compound led to significant increases in reactive oxygen species (ROS) levels in cancer cells, indicating oxidative stress as a potential pathway for inducing apoptosis.
Properties
Molecular Formula |
C6H6Cl2N2O2 |
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Molecular Weight |
209.03 g/mol |
IUPAC Name |
5,6-dichloro-3-ethyl-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C6H6Cl2N2O2/c1-2-10-5(11)3(7)4(8)9-6(10)12/h2H2,1H3,(H,9,12) |
InChI Key |
MLNCHQNQEIOSDN-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=O)C(=C(NC1=O)Cl)Cl |
Origin of Product |
United States |
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